1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxyphenyl)urea
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Overview
Description
1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a hydroxy group, a dimethylpentyl chain, and a methoxyphenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxyphenyl)urea typically involves the reaction of 4-methoxyphenyl isocyanate with 3-hydroxy-4,4-dimethylpentylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The raw materials are fed into the reactor, and the product is continuously removed, purified, and isolated using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxyphenyl)urea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. The hydroxy and methoxy groups may participate in hydrogen bonding or hydrophobic interactions with enzymes or receptors, modulating their activity. The urea moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenylurea: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-chlorophenyl)urea: Contains a chloro group instead of a methoxy group, which can influence its electronic properties and reactivity.
1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-nitrophenyl)urea: Contains a nitro group, which can significantly alter its chemical and biological properties.
Uniqueness: 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxyphenyl)urea is unique due to the presence of both hydroxy and methoxy groups, which provide a balance of hydrophilic and hydrophobic properties. This combination can enhance its solubility, reactivity, and potential biological activities compared to similar compounds.
Properties
IUPAC Name |
1-(3-hydroxy-4,4-dimethylpentyl)-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-15(2,3)13(18)9-10-16-14(19)17-11-5-7-12(20-4)8-6-11/h5-8,13,18H,9-10H2,1-4H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSZIGHROLYGMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)NC1=CC=C(C=C1)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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